molecular formula C17H16ClNO4S B4003651 2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B4003651
M. Wt: 365.8 g/mol
InChI Key: RYXKUEPTZGKCCP-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C17H16ClNO4S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0488569 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

  • Novel derivatives of benzoxazole were synthesized using bis-ionic liquid as a catalyst, highlighting solvent-free conditions, excellent yields, and environmental benefits. This approach demonstrates the utility of ionic liquids in facilitating chemical reactions under mild conditions (Nikpassand, Fekri, & Farokhian, 2015).

Chemical Properties and Reactions

  • The study on "SKELETAL REARRANGEMENT OF 2,5-DIARYL-1,4-DITHIIN-1-OXIDES INDUCED BY HYDROCHLORIC ACID" showcases the chemical behavior and transformation of benzisothiazole derivatives under specific conditions, providing insight into the structural rearrangements and potential applications of these compounds (Kobayashi & Mutai, 1981).

Environmental Applications

  • Research on the "Adsorption of chlorophenol on the Cu(111) surface" investigates the interactions between chlorophenol molecules and copper surfaces. This study is pertinent to understanding the catalyzed formation of dioxin compounds, which is relevant to environmental chemistry and pollution control measures (Altarawneh et al., 2008).

Advanced Oxidation Processes

  • The "Enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature" presents an efficient advanced oxidation process for the degradation of chlorophenols. This research is significant for wastewater treatment and environmental remediation efforts (Zhao, Zhang, Quan, & Chen, 2010).

Biological Activities

  • A study on the "Synthesis and phytotoxic activities of N-substituted phenyl isothiazolone derivatives" explores the biological activities of benzisothiazole derivatives, including their phytotoxic effects. This research contributes to the development of new herbicides and pesticides (Miyamoto, Ikeda, & Wakabayashi, 2003).

Mechanism of Action

The compound is a derivative of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide and has been evaluated for its in vitro COX-1/COX-2 inhibitory activity . This suggests that it may have potential anti-inflammatory effects.

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-13-7-9-14(10-8-13)23-12-4-3-11-19-17(20)15-5-1-2-6-16(15)24(19,21)22/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXKUEPTZGKCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized analogously to 83.8 (see experimental below), using a solution of saccharin (92 mg, 0.5 mmol) in anhydrous DMF (4 mL), NaH (60% dispersion in mineral oil, 21 mg, 0.52 mmol) and a solution of 1-(4-bromobutoxy)-4-chlorobenzene (158 mg, 0.6 mmol) in anhydrous DMF (1 mL). The crude product obtained after workup was purified by flash column chromatography on silica gel (25% ethyl acetate-petroleum ether) to give 83.7 as a white solid (m p 85-88° C.) in 57% yield (104 mg).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
21 mg
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.